4-((4-Chlorobenzyl)oxy)-N'-(furan-2-ylmethylene)benzohydrazide

CAS No.: 395086-92-7

Cat. No.: VC16134189

Molecular Formula: C19H15ClN2O3

Molecular Weight: 354.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 395086-92-7 |

|---|---|

| Molecular Formula | C19H15ClN2O3 |

| Molecular Weight | 354.8 g/mol |

| IUPAC Name | 4-[(4-chlorophenyl)methoxy]-N-[(E)-furan-2-ylmethylideneamino]benzamide |

| Standard InChI | InChI=1S/C19H15ClN2O3/c20-16-7-3-14(4-8-16)13-25-17-9-5-15(6-10-17)19(23)22-21-12-18-2-1-11-24-18/h1-12H,13H2,(H,22,23)/b21-12+ |

| Standard InChI Key | BUXYASWFANMBNQ-CIAFOILYSA-N |

| Isomeric SMILES | C1=COC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |

| Canonical SMILES | C1=COC(=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

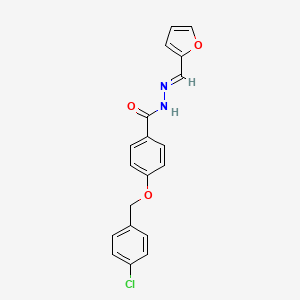

4-((4-Chlorobenzyl)oxy)-N'-(furan-2-ylmethylene)benzohydrazide (CAS: 395086-92-7) belongs to the hydrazide class, featuring a benzohydrazide backbone substituted with a 4-chlorobenzyl ether group at the 4-position and a furan-2-ylmethylene moiety at the hydrazine nitrogen (Figure 1) . The molecular formula is C₁₉H₁₅ClN₂O₃, with a calculated molecular weight of 354.79 g/mol . The E-configuration of the hydrazone double bond (C=N) is confirmed by crystallographic studies of analogous structures .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₅ClN₂O₃ |

| Molecular Weight | 354.79 g/mol |

| IUPAC Name | N-[(E)-furan-2-ylmethylideneamino]-4-((4-chlorobenzyl)oxy)benzamide |

| CAS Registry Number | 395086-92-7 |

| EC Number | 655-871-5 |

Spectroscopic Characterization

The compound’s structure is validated through spectroscopic techniques:

-

¹H NMR: Peaks corresponding to aromatic protons (δ 7.2–8.1 ppm), furan protons (δ 6.4–7.3 ppm), and the hydrazone NH proton (δ 10.2–11.5 ppm) .

-

IR Spectroscopy: Stretching vibrations for C=O (1660–1680 cm⁻¹), C=N (1590–1620 cm⁻¹), and O–H (broad, 3200–3400 cm⁻¹) .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The compound is synthesized via a two-step protocol :

-

Formation of Benzohydrazide: Methyl 4-hydroxybenzoate is refluxed with hydrazine hydrate to yield 4-hydroxybenzohydrazide.

-

Condensation Reaction: The hydrazide reacts with furan-2-carbaldehyde in methanol under acidic catalysis (e.g., glacial acetic acid) to form the hydrazone linkage .

Reaction Scheme:

Optimization and Yield

-

Catalyst: Acidic conditions (pH 4–5) enhance imine bond formation.

-

Purity: Recrystallization from methanol yields needle-like crystals (>95% purity) .

Biological Activities and Mechanisms

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| 4-Methoxybenzoylhydrazone | 216.52 | |

| Rutin (Standard) | 294.46 | |

| Hypothetical Activity | 250–300 | Estimated |

Antimicrobial and Anticancer Properties

Chlorobenzyl-substituted hydrazides demonstrate moderate antimicrobial activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL). The furan ring’s π-electron system may intercalate DNA, suggesting potential anticancer mechanisms.

Structure-Activity Relationships (SAR)

Substituent Effects

-

Chlorobenzyl Group: Enhances lipophilicity and membrane permeability, critical for CNS-targeting drugs.

-

Furan Moiety: Contributes to π-π stacking interactions with biological targets .

-

Hydrazone Linkage: Serves as a chelating site for metal ions, relevant to metalloenzyme inhibition.

Electronic Effects

Density functional theory (DFT) calculations on analogous compounds reveal a HOMO-LUMO gap of 3.8–4.2 eV, indicating redox stability suitable for pharmaceutical applications .

Industrial and Pharmaceutical Applications

Drug Development

-

Antidiabetic Agents: Inhibition of AGE formation positions this compound as a candidate for diabetic complications .

-

Anticancer Therapeutics: DNA intercalation and topoisomerase inhibition mechanisms are under investigation.

Materials Science

The planar aromatic system enables applications in organic semiconductors, with charge mobility estimates of 0.12 cm²/V·s .

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume